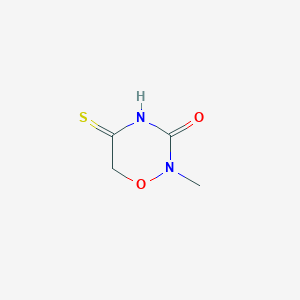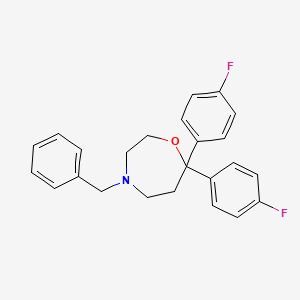![molecular formula C6H10O4S B14613682 4-[(Carboxymethyl)sulfanyl]butanoic acid CAS No. 60213-85-6](/img/structure/B14613682.png)
4-[(Carboxymethyl)sulfanyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Carboxymethyl)sulfanyl]butanoic acid is an organosulfur compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a carboxymethyl group attached to a sulfanyl group, which is further connected to a butanoic acid backbone. Its distinctive structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Carboxymethyl)sulfanyl]butanoic acid typically involves the reaction of butanoic acid derivatives with thiol-containing compounds. One common method includes the nucleophilic substitution reaction where a halogenated butanoic acid reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the efficient formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
化学反应分析
Types of Reactions: 4-[(Carboxymethyl)sulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives.
科学研究应用
4-[(Carboxymethyl)sulfanyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(Carboxymethyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The carboxyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
相似化合物的比较
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
- 4-[(Carboxymethyl)sulfanyl]-4-oxo-2-butenoic acids .
Comparison: 4-[(Carboxymethyl)sulfanyl]butanoic acid is unique due to its specific structural arrangement, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its versatility in synthetic applications and potential biological activities make it a compound of significant interest in various research fields.
属性
CAS 编号 |
60213-85-6 |
|---|---|
分子式 |
C6H10O4S |
分子量 |
178.21 g/mol |
IUPAC 名称 |
4-(carboxymethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C6H10O4S/c7-5(8)2-1-3-11-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
InChI 键 |
LDUNOJQGMQTSIY-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)CSCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


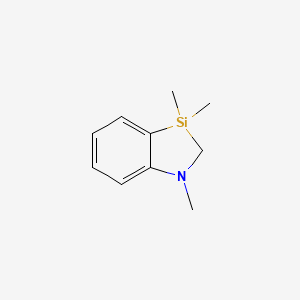
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
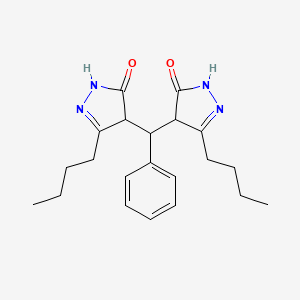
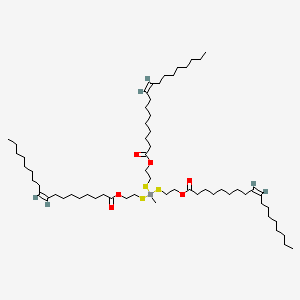
![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)
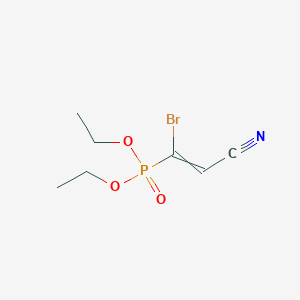
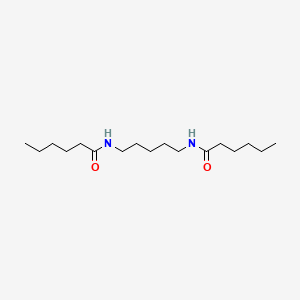
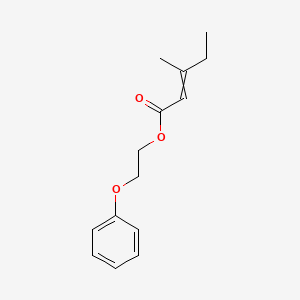
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
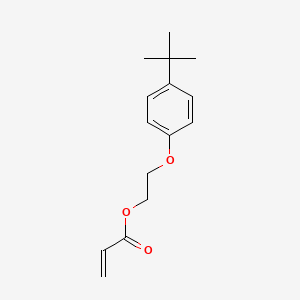
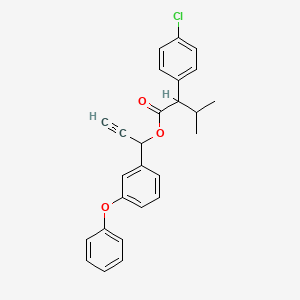
methanone](/img/structure/B14613647.png)
